6-(4-Ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 6-(4-Ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with appropriate reagents. One common method includes the reaction of the triazole-thiol with substituted phenacyl bromides in the presence of potassium hydroxide . This reaction can be carried out under reflux conditions in ethanol, leading to the formation of the desired triazolothiadiazole derivative .
Chemical Reactions Analysis
6-(4-Ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound inhibits the enzymes PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .
Comparison with Similar Compounds
6-(4-Ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar core structure but differs in its substituents and specific bioactivities.
3,6-Dialkyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: These analogues have been studied for their antimicrobial and cytotoxic activities.
6-Sulfonyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: This derivative has shown significant antibacterial activity and has been used to develop new antibacterial agents.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C11H10N4OS |
---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H10N4OS/c1-2-16-9-5-3-8(4-6-9)10-14-15-7-12-13-11(15)17-10/h3-7H,2H2,1H3 |
InChI Key |
WXTMKGOJAZFRHE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN=C3S2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN=C3S2 |
Origin of Product |
United States |
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